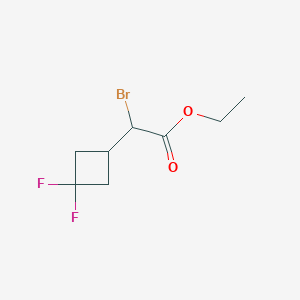

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate

Description

Properties

Molecular Formula |

C8H11BrF2O2 |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate |

InChI |

InChI=1S/C8H11BrF2O2/c1-2-13-7(12)6(9)5-3-8(10,11)4-5/h5-6H,2-4H2,1H3 |

InChI Key |

HTNIANAWFMBWNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1CC(C1)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Copper-Mediated Coupling in Dimethyl Sulfoxide (DMSO)

One of the most reported methods involves copper powder as a catalyst in DMSO solvent at elevated temperatures (around 80 °C) for extended periods (up to 20 hours). The process generally includes:

- Reacting ethyl 2-bromo-2,2-difluoroacetate with a halogenated cyclobutyl precursor or aryl halide in the presence of copper powder.

- Heating the mixture in DMSO to facilitate the coupling reaction.

- Workup involving aqueous potassium phosphate or bicarbonate solutions to neutralize and extract the product.

- Purification by silica gel column chromatography.

This method yields the target compound as a colorless oil or waxy solid with yields varying from moderate (around 38%) to good (up to 81%) depending on substrates and conditions.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Copper powder | 5.6 mmol per 2 mmol substrate |

| Solvent | Dimethyl sulfoxide (DMSO) | 10-300 mL depending on scale |

| Temperature | 55-80 °C | Reaction time 18-20 hours |

| Workup | Aqueous K2HPO4 or NaHCO3, extraction with ether or ethyl acetate | Purification by silica gel chromatography |

| Yield Range | 38% - 81% | Dependent on substrate and reaction specifics |

Esterification of Bromodifluoroacetyl Halide with Ethanol

According to patent literature, ethyl bromodifluoroacetate can be prepared by esterification of bromodifluoroacetyl halide with ethanol under controlled temperature conditions:

- Bromodifluoroacetyl halide is distilled and introduced into ethanol cooled to around 5°C.

- The reaction is conducted under nitrogen atmosphere to avoid moisture and side reactions.

- The esterification proceeds at approximately 25°C to 50°C.

- Post-reaction, the mixture is washed with sodium sulfite solution to remove residual bromine and impurities.

- Organic phase is recovered by decantation and purified.

This method provides a yield of about 60.5% for ethyl bromodifluoroacetate, which can be a precursor for further functionalization to the cyclobutyl derivative.

| Step | Conditions | Outcome |

|---|---|---|

| Bromodifluoroacetyl halide distillation | Reflux for 12 hours | Obtains acid bromide intermediate |

| Esterification | Ethanol at 5°C to 25°C, nitrogen atmosphere | Forms ethyl bromodifluoroacetate (60.5% yield) |

| Workup | Wash with 7% sodium sulfite solution | Removes residual bromine |

Zinc-Mediated Addition to Aldehydes

Another approach involves the formation of organozinc intermediates from ethyl bromodifluoroacetate and zinc in tetrahydrofuran (THF) at low temperature (0°C), followed by addition to aldehydes:

- Zinc powder is reacted with ethyl bromodifluoroacetate in THF at 0°C for 1 hour.

- The organozinc reagent is then added dropwise to an aldehyde solution at 20-25°C.

- The mixture is refluxed for several hours to complete the addition.

- Workup includes acid quenching, extraction, drying, and chromatographic purification.

This method is useful for generating difluoro-substituted alcohols that can be further transformed into cyclobutyl derivatives.

| Parameter | Conditions | Notes |

|---|---|---|

| Zinc | 4.4 g, well-dried | Reacted with 10.3 g ethyl bromodifluoroacetate |

| Solvent | THF | 25-50 mL |

| Temperature | 0°C for organozinc formation; 20-25°C for addition | Reflux for 4 hours after addition |

| Workup | Acid quench, extraction, drying | Purification by column chromatography |

Oxidative Methods Using Ferrocene and Hydrogen Peroxide

A less common method involves oxidation reactions in DMSO with ferrocene as a catalyst and hydrogen peroxide as the oxidant at temperatures ranging from -5°C to 25°C over 24 hours. This approach is used for functionalizing difluorinated intermediates and may be adapted for introducing the bromodifluoroacetate moiety.

| Parameter | Conditions | Notes |

|---|---|---|

| Catalyst | Ferrocene (0.68 g for 8 g substrate) | Used with H2O2 |

| Solvent | DMSO | 70 mL |

| Temperature | -5°C to 25°C | Reaction time 24 hours |

| Workup | Extraction with ethyl acetate, washing, drying | Purification by column chromatography |

| Yield | ~32% | Moderate yield |

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Copper-mediated coupling | Ethyl 2-bromo-2,2-difluoroacetate, Copper powder | DMSO | 55-80 °C | 18-20 h | 38-81 | Common method for aryl or cyclobutyl coupling |

| Esterification of acid bromide | Bromodifluoroacetyl halide, Ethanol | Ethanol | 5-25 °C | Several hours | ~60.5 | Patent method for preparing ester precursor |

| Zinc-mediated addition | Zinc, Ethyl bromodifluoroacetate, Aldehyde | THF | 0-25 °C | 5 h approx. | Not specified | Useful for making difluoro alcohol intermediates |

| Oxidative functionalization | Ferrocene, H2O2, Ethyl bromodifluoroacetate | DMSO | -5 to 25 °C | 24 h | ~32 | For oxidative modifications |

- The copper-mediated coupling in DMSO is widely used due to its relatively high yields and operational simplicity, but reaction times are long and require elevated temperatures.

- Esterification of bromodifluoroacetyl halide is a critical step in preparing the ester precursor; controlling temperature and moisture is essential to avoid side reactions.

- Zinc-mediated addition provides a route to functionalized intermediates that can be converted into the target compound, offering flexibility in substrate scope.

- Oxidative methods with ferrocene and hydrogen peroxide provide alternative functionalization but with lower yields and longer reaction times.

- Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures.

- Handling of brominated and fluorinated reagents requires strict moisture control and inert atmosphere to maintain product integrity.

The preparation of ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate is best achieved through copper-mediated coupling reactions in DMSO with ethyl bromodifluoroacetate and appropriate cyclobutyl halide precursors. Alternative methods such as esterification of bromodifluoroacetyl halide and zinc-mediated additions provide useful routes to key intermediates. The choice of method depends on available starting materials, desired yield, and operational convenience. Careful control of reaction conditions and purification is essential to obtain high-purity product suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like sodium iodide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as acetone or water.

Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran.

Major Products Formed

Substitution: Formation of ethyl 2-(3,3-difluorocyclobutyl)acetate derivatives.

Oxidation: Formation of acids or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, or other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

tert-Butyl 2-(3,3-difluorocyclobutyl)acetate (CAS 1584139-64-9)

- Molecular Formula: Not explicitly provided (likely C9H14F2O2).

- Key Differences: Replaces the ethyl ester and bromine with a tert-butyl ester.

Aromatic Derivatives

Bromophenyl-Substituted Analogs

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)

- Molecular Formula : C10H9BrF2O2 (theoretical molecular weight: ~271.08 g/mol).

- Key Differences: Replaces the cyclobutyl group with a 3-bromophenyl ring. The aromatic system introduces resonance stabilization, altering electronic properties and reactivity.

Ethyl 2-bromo-2-(3-(trifluoromethyl)phenyl)acetate (CAS 41023-25-0)

Ethyl 2-bromo-2-(2-fluorophenyl)acetate

- Molecular Formula: Not explicitly provided (estimated C10H9BrFO2).

Difluoro-Substituted Analogs

Ethyl 2,2-difluoro-2-phenylacetate (CAS 2248-46-6)

- Molecular Formula : C10H10F2O2.

- Key Differences : Lacks bromine, limiting its utility in cross-coupling reactions. The phenyl group provides planar geometry, contrasting with the strained cyclobutyl ring in the main compound .

Other Esters

Ethyl bromodifluoroacetate (CAS 667-27-6)

Ethyl 2-bromo-3-methyl-4,4,4-trifluorobutyrate (CAS 2024-54-6)

- Molecular Formula : C7H8BrF3O2.

- Key Differences : Features a trifluoromethyl group and methyl branch on the carbon chain, increasing steric complexity and altering hydrolysis kinetics .

Structural and Functional Comparison Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|---|

| This compound | 1393569-59-9 | C7H9BrF2O2 | 243.05 | 3,3-Difluorocyclobutyl, Br | High strain, SN2 reactivity |

| Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate | 885068-75-7 | C10H9BrF2O2 | 271.08 (theoretical) | 3-Bromophenyl, F2 | Resonance stabilization |

| Ethyl bromodifluoroacetate | 667-27-6 | C4H5BrF2O2 | 202.98 | Br, F2 | Precursor for fluorinated drugs |

| Ethyl 2-bromo-2-(2-fluorophenyl)acetate | Not provided | ~C10H9BrFO2 | ~257.08 | 2-Fluorophenyl, Br | Steric hindrance at ortho position |

| tert-Butyl 2-(3,3-difluorocyclobutyl)acetate | 1584139-64-9 | Likely C9H14F2O2 | Not provided | 3,3-Difluorocyclobutyl, tert-butyl | Enhanced steric bulk |

Biological Activity

Ethyl 2-bromo-2-(3,3-difluorocyclobutyl)acetate is a synthetic organic compound with the molecular formula CHBrFO and a molecular weight of approximately 257.07 g/mol. This compound features a unique structure characterized by a bromine atom and two fluorine atoms attached to a cyclobutane ring, which may impart distinct biological properties and reactivity compared to similar compounds.

The presence of halogens, particularly bromine and fluorine, enhances the lipophilicity of this compound. This characteristic can significantly influence its bioavailability and interaction with biological targets, making it a subject of interest in medicinal chemistry and drug development.

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it with structurally similar compounds. The following table summarizes key compounds with comparable features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 2-bromo-4,4,4-trifluorobutanoate | CHBrFO | Contains trifluoromethyl group instead of difluorocyclobutane |

| Ethyl 2-bromoacetate | CHBrO | Simpler structure without fluorinated groups |

| 3-Bromo-1-(3,3-difluorocyclobutyl)ethanone | CHBrFO | Lacks the ester functional group present in ethyl acetate |

This comparison highlights how this compound stands out due to its specific combination of halogenated groups, potentially leading to unique biological activities.

Case Studies and Research Findings

Research into compounds similar to this compound has revealed insights into their biological effects:

- Antitumor Activity : Compounds with similar halogenation patterns have shown significant antitumor activity in various cancer cell lines. For instance, inhibitors targeting embryonic ectoderm development (EED), which share structural characteristics with halogenated compounds, demonstrated low IC50 values in inhibiting cancer cell growth .

- Metabolic Pathway Studies : Research has indicated that compounds like this compound can be utilized to study enzyme kinetics and metabolic pathways due to their ability to interact with specific enzymes involved in these processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.